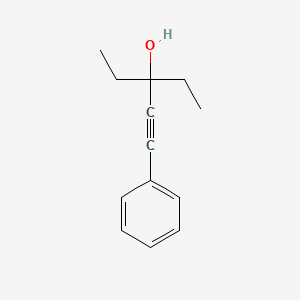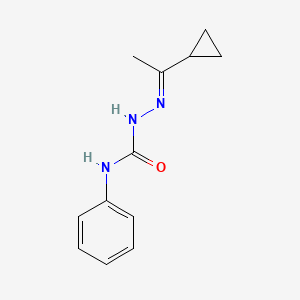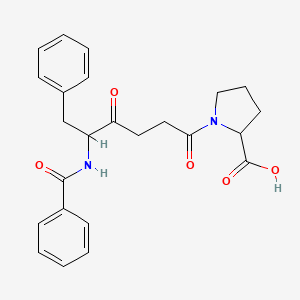
(S,S)-1-(5-Benzoylamino-4-oxo-6-phenyl-hexanoyl)-pyrrolidine-2-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Compound 20 is a synthetic chemical compound that has garnered significant attention in various fields of scientific research
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Compound 20 typically involves multiple steps, including the use of specific reagents and catalysts. One common method involves the reaction of an organic halide with a metal catalyst under controlled conditions. The reaction conditions, such as temperature, pressure, and solvent choice, play a crucial role in determining the yield and purity of the final product .
Industrial Production Methods
In industrial settings, the production of Compound 20 is often scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to higher yields and consistent product quality. The use of advanced purification techniques, such as chromatography and crystallization, ensures that the final product meets the required specifications .
化学反応の分析
Types of Reactions
Compound 20 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its properties .
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide. These reactions typically occur under acidic or basic conditions.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used. These reactions often require anhydrous conditions to prevent side reactions.
Substitution: Halogenation and alkylation reactions are common, using reagents like halogens (chlorine, bromine) and alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield aldehydes or ketones, while reduction reactions can produce alcohols .
科学的研究の応用
Compound 20 has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and inflammatory conditions.
Industry: Utilized in the development of new materials with enhanced properties, such as increased strength and durability
作用機序
The mechanism of action of Compound 20 involves its interaction with specific molecular targets within cells. For instance, it may inhibit certain enzymes or ion channels, leading to altered cellular functions. The pathways involved often include signal transduction cascades that regulate various physiological processes .
類似化合物との比較
Similar Compounds
Compound 21: Known for its similar structure but differing in its reactivity and applications.
Compound 22: Shares some chemical properties with Compound 20 but has distinct biological activities.
Compound 23: Another related compound with unique industrial applications
Uniqueness of Compound 20
What sets Compound 20 apart from its similar counterparts is its versatility and broad range of applications. Its unique chemical structure allows for modifications that can tailor its properties for specific uses, making it a valuable compound in various fields of research and industry.
特性
CAS番号 |
82336-10-5 |
|---|---|
分子式 |
C24H26N2O5 |
分子量 |
422.5 g/mol |
IUPAC名 |
1-(5-benzamido-4-oxo-6-phenylhexanoyl)pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C24H26N2O5/c27-21(13-14-22(28)26-15-7-12-20(26)24(30)31)19(16-17-8-3-1-4-9-17)25-23(29)18-10-5-2-6-11-18/h1-6,8-11,19-20H,7,12-16H2,(H,25,29)(H,30,31) |
InChIキー |
WZJFKVHMXBGZBQ-UHFFFAOYSA-N |
正規SMILES |
C1CC(N(C1)C(=O)CCC(=O)C(CC2=CC=CC=C2)NC(=O)C3=CC=CC=C3)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


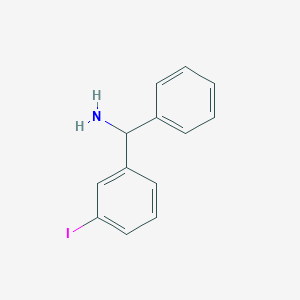
![2-(6-Chloro-1,3-benzothiazol-2-yl)-1-[4-(prop-2-en-1-yloxy)phenyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14081175.png)
![[(Butylamino)(pyridin-3-yl)methyl]phosphonic acid](/img/structure/B14081176.png)


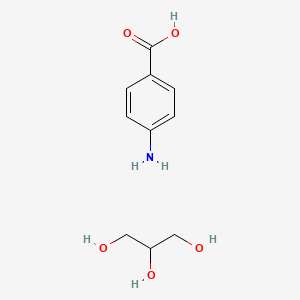

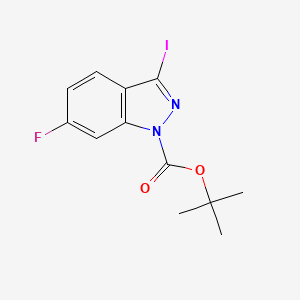


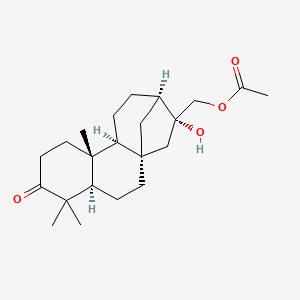
![2,3,4,5-Tetrakis[(4-hydroxybenzoyl)oxy]pentyl 4-hydroxybenzoate](/img/structure/B14081217.png)
